molecular formula C22H26N4O3 B2999824 N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1396794-87-8

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Katalognummer B2999824
CAS-Nummer: 1396794-87-8
Molekulargewicht: 394.475
InChI-Schlüssel: LHDQYVRIKLEYBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Antibiotic Activity

Research into heterocyclic compounds similar to the given chemical name has shown promising results in the synthesis of new antibiotics and antibacterial drugs. For instance, studies on the synthesis of thiophene-2-carboxamide derivatives have demonstrated their potential as antibiotics against both Gram-positive and Gram-negative bacteria, suggesting a possible application area for our compound in developing new antibacterial agents (Ahmed, 2007).

Synthetic Cannabinoid Differentiation

In the realm of research chemicals, the synthesis and characterization of compounds with structures containing oxadiazole rings have been explored for their potential use in scientific studies. For example, the differentiation of synthetic cannabinoids through structural analysis, as well as the identification of bioisosteric replacements in these compounds, can be crucial for understanding their pharmacological properties and for the development of new therapeutic agents (McLaughlin et al., 2016).

Metabolism and Pharmacokinetics

The study of the metabolism and pharmacokinetics of novel procollagen C-proteinase inhibitors, which include compounds with the oxadiazole moiety, provides insights into their potential therapeutic applications. Research has focused on understanding how these compounds are metabolized in organisms, which is essential for their development as medications for conditions like post-surgical dermal scarring (Allan et al., 2006).

Antiepileptic Activity

Compounds featuring the 1,3,4-oxadiazole structure have been synthesized and evaluated for their anticonvulsant activities. The structural design of these compounds, including their synthesis from natural products like limonene and citral, and their testing in models of epilepsy, highlights the potential for the development of new antiepileptic drugs (Rajak et al., 2013).

Anticancer Evaluation

The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity demonstrates the therapeutic potential of oxadiazole derivatives. These compounds have been tested against various cancer cell lines, showing moderate to excellent activity, which underscores the importance of structural modifications in developing effective cancer treatments (Ravinaik et al., 2021).

Eigenschaften

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-18-13-16(14-26(18)17-7-3-1-4-8-17)20(28)24-22(11-5-2-6-12-22)21-23-19(25-29-21)15-9-10-15/h1,3-4,7-8,15-16H,2,5-6,9-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDQYVRIKLEYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.